molecular formula C18H14O4 B3050244 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- CAS No. 244789-60-4

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

Cat. No.: B3050244
CAS No.: 244789-60-4
M. Wt: 294.3 g/mol
InChI Key: JIIUWPYGXWLJRT-UHFFFAOYSA-N
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Description

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is an organic compound with the molecular formula C18H14O4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- typically involves the hydrogenation of pyrene derivatives. One common method includes the catalytic hydrogenation of 2,7-pyrenedicarboxylic acid using a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- exerts its effects depends on its specific application. In drug delivery, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is unique due to its partially hydrogenated structure, which imparts different chemical reactivity and physical properties compared to its fully aromatic counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIUWPYGXWLJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443212
Record name 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244789-60-4
Record name 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Exact amounts of tetrahydropyrene-2,7-dicarboxylic acid, (4,4′-HPDCH2) (0.015 g, 0.05 mmol), and zinc nitrate tetrahydrate, Zn(NO3)2·4H2O, (0.052 g, 0.20 mmol), were dissolved in 10 ml DEF and and placed in a Parr Teflon-lined stainless steel vessel (23 mL). The vessel was sealed and heated at a constant rate (2° C./min) to 105° C. for 20 h and then cooled to room temperature at a rate of 1° C./min. The resultant sample (76%) was filtered and washed with DEF (3×5 mL) yielding IRMOF-11.
Name
tetrahydropyrene-2,7-dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Zn(NO3)2·4H2O
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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